molecular formula C8H12O2 B14141588 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- CAS No. 4054-90-4

2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene-

Cat. No.: B14141588
CAS No.: 4054-90-4
M. Wt: 140.18 g/mol
InChI Key: ZRYLICPCUZPPBY-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- is an organic compound with the molecular formula C8H12O2. This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone functional group. The presence of the tetrahydro and methylene groups in its structure makes it a unique derivative of pyranone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 5,5-dimethyl-1,3-hexadiene-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methylene group allows for the formation of covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A six-membered ring with one oxygen atom, but without the ketone functional group.

    2H-Pyran-2-one, tetrahydro-5,6-dimethyl-: Similar structure but with different substituents.

    δ-Valerolactone: A five-membered lactone ring with similar reactivity.

Uniqueness

2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-methylene- is unique due to the presence of both the methylene and tetrahydro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

4054-90-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5,5-dimethyl-6-methylideneoxan-2-one

InChI

InChI=1S/C8H12O2/c1-6-8(2,3)5-4-7(9)10-6/h1,4-5H2,2-3H3

InChI Key

ZRYLICPCUZPPBY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)OC1=C)C

Origin of Product

United States

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